REACTION_CXSMILES
|
[CH:1]12[CH2:7][CH:4]([CH:5]=[CH:6]1)[CH2:3][CH:2]2[C:8]([OH:10])=[O:9].S(=O)(=O)(O)O>>[CH:2]12[CH:1]3[CH2:7][CH:4]([CH2:5][CH:6]3[O:9][C:8]1=[O:10])[CH2:3]2
|
Name
|
|
Quantity
|
51 g
|
Type
|
reactant
|
Smiles
|
C12C(CC(C=C1)C2)C(=O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice water
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The exothermic reaction
|
Type
|
CUSTOM
|
Details
|
that ensued was controlled by an ice-water bath
|
Type
|
WAIT
|
Details
|
The reaction subsided after several minutes
|
Type
|
EXTRACTION
|
Details
|
the product then extracted with diethyl ether (three 200-ml portions)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with saturated sodium bicarbonate solution (200 ml)
|
Type
|
CUSTOM
|
Details
|
The ether was evaporated
|
Reaction Time |
10 d |
Name
|
|
Type
|
product
|
Smiles
|
C12CC3CC(OC1=O)C2C3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]12[CH2:7][CH:4]([CH:5]=[CH:6]1)[CH2:3][CH:2]2[C:8]([OH:10])=[O:9].S(=O)(=O)(O)O>>[CH:2]12[CH:1]3[CH2:7][CH:4]([CH2:5][CH:6]3[O:9][C:8]1=[O:10])[CH2:3]2
|
Name
|
|
Quantity
|
51 g
|
Type
|
reactant
|
Smiles
|
C12C(CC(C=C1)C2)C(=O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice water
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The exothermic reaction
|
Type
|
CUSTOM
|
Details
|
that ensued was controlled by an ice-water bath
|
Type
|
WAIT
|
Details
|
The reaction subsided after several minutes
|
Type
|
EXTRACTION
|
Details
|
the product then extracted with diethyl ether (three 200-ml portions)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with saturated sodium bicarbonate solution (200 ml)
|
Type
|
CUSTOM
|
Details
|
The ether was evaporated
|
Reaction Time |
10 d |
Name
|
|
Type
|
product
|
Smiles
|
C12CC3CC(OC1=O)C2C3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |